Mal-amido-PEG9-NHS ester
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Overview
Description
Mal-amido-PEG9-NHS ester is a heterobifunctional polyethylene glycol (PEG) linker. It contains a maleimide group that can conjugate with thiol groups and an N-hydroxysuccinimide (NHS) ester moiety that reacts specifically with primary amines to form a covalent amide bond . This compound is widely used in bioconjugation and drug delivery systems due to its ability to link different molecules efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG9-NHS ester typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a maleimide derivative to introduce the maleimide group.
Introduction of NHS Ester: The activated PEG is then reacted with N-hydroxysuccinimide to form the NHS ester moiety.
The reaction conditions usually involve:
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
pH: The pH is maintained between 7-9 to ensure the reactivity of the NHS ester with primary amines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To control reaction conditions and improve yield.
Purification: Techniques like chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG9-NHS ester undergoes several types of reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Conjugation Reactions: The maleimide group reacts with thiol groups to form thioether linkages.
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds.
Conditions: pH 7-9 for NHS ester reactions, pH 6.5-7.5 for maleimide-thiol reactions .Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Linkages: Formed from the reaction of maleimide with thiol groups.
Scientific Research Applications
Mal-amido-PEG9-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the production of bioconjugates and functionalized materials
Mechanism of Action
The mechanism of action of Mal-amido-PEG9-NHS ester involves:
Conjugation with Primary Amines: The NHS ester reacts with primary amines to form stable amide bonds.
Conjugation with Thiol Groups: The maleimide group reacts with thiol groups to form thioether linkages.
These reactions enable the compound to link different molecules, facilitating the formation of bioconjugates and functionalized materials.
Comparison with Similar Compounds
Similar Compounds
Mal-PEG-NHS ester: Similar structure but with varying PEG chain lengths.
Mal-amido-PEG2-NHS ester: Shorter PEG chain compared to Mal-amido-PEG9-NHS ester.
Uniqueness
This compound is unique due to its:
Long PEG Chain: Provides better solubility and flexibility.
Efficient Conjugation: High reactivity with both primary amines and thiol groups.
Biological Activity
Mal-amido-PEG9-NHS ester is a specialized polyethylene glycol (PEG) derivative that serves as a critical linker in various biochemical applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). This compound features a maleimide group and an N-hydroxysuccinimide (NHS) ester, enabling it to facilitate specific conjugation reactions with thiol and amine groups on biomolecules. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C30H47N3O15
- Molecular Weight : 689.71 g/mol
- CAS Number : 756525-93-6
- Functional Groups : Maleimide, NHS ester
- Solubility : Soluble in DMSO at concentrations up to 10 mM
This compound operates primarily through two mechanisms:
- Thiol Conjugation : The maleimide group reacts specifically with thiol (-SH) groups in proteins, allowing for stable covalent bonding. This reaction is particularly useful for labeling proteins and peptides in various biochemical assays.
- Amine Labeling : The NHS ester reacts with primary amines (-NH2), facilitating the labeling of proteins, oligonucleotides, and other amine-containing molecules. This property is crucial for creating ADCs where precise targeting of cancer cells is required.
Applications
This compound is utilized in several key areas:
- PROTAC Development : PROTACs are bifunctional molecules that promote targeted protein degradation by recruiting E3 ubiquitin ligases to specific substrates. This compound serves as a linker connecting the ligand for the target protein and the ligand for the E3 ligase, enhancing the specificity and efficacy of the degradation process .
- Antibody-Drug Conjugates (ADCs) : In ADCs, this compound facilitates the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. The stability provided by the PEG spacer reduces nonspecific interactions and enhances solubility in aqueous environments .
Research Findings
Several studies have highlighted the efficacy and versatility of this compound:
- Targeted Protein Degradation : A study demonstrated that PROTACs utilizing this compound effectively degraded target proteins in various cancer cell lines, showcasing its potential in therapeutic applications against malignancies .
- In Vitro Studies : Experimental results indicated that conjugates formed using this linker exhibited enhanced solubility and stability compared to those without PEG spacers. This property is vital for maintaining biological activity in physiological conditions .
-
Case Studies :
- A case study involving the synthesis of an ADC showed that using this compound significantly improved the therapeutic index by ensuring selective targeting of tumor cells while sparing healthy tissues .
- Another study focused on its application in creating targeted delivery systems for gene therapy, where it was shown to enhance cellular uptake of therapeutic oligonucleotides .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N3O16/c36-27(5-8-34-28(37)1-2-29(34)38)33-7-10-43-12-14-45-16-18-47-20-22-49-24-26-50-25-23-48-21-19-46-17-15-44-13-11-42-9-6-32(41)51-35-30(39)3-4-31(35)40/h1-2H,3-26H2,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFXBPMISAOAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51N3O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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